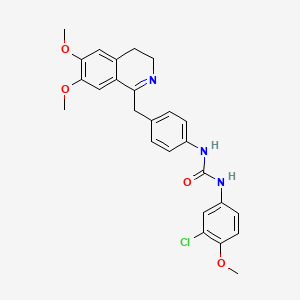
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(3-chloro-4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(3-chloro-4-methoxyphenyl)urea” is a chemical with the molecular formula C26H26ClN3O4 . It is also known by other synonyms . This compound can be used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound involves a urea group linked to two different phenyl groups, one of which is further linked to a dihydroisoquinolinyl group . The phenyl groups and the dihydroisoquinolinyl group have various methoxy and chloro substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .科学的研究の応用
Chemical Synthesis and Characterization
Research in chemical synthesis highlights the use of various urea derivatives in creating complex organic molecules. For example, N,N'-dimethoxy-N,N'-dimethylurea has been utilized as a carbonyl dication equivalent in organometallic addition reactions to synthesize unsymmetrical ketones, showcasing the compound's versatility in organic synthesis (Whipple & Reich, 1991). Furthermore, novel imidazole ureas containing dioxaphospholanes have been synthesized and characterized for their antimicrobial evaluation, indicating potential applications in medicinal chemistry (Rani et al., 2014).
Biological Activity and Mechanisms
The structure-activity relationship of urea derivatives has been a subject of interest, particularly in understanding their interaction with biological targets. For instance, the transformation of N′,N′-dimethyl-N-(hydroxyphenyl)ureas by laccase from the white rot fungus Trametes versicolor has been studied, revealing enzymatic transformation mechanisms that could be relevant for environmental bioremediation applications (Jolivalt et al., 1999).
Environmental Degradation and Effects
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water highlight the environmental persistence and degradation pathways of these compounds. This research is crucial for assessing the environmental impact of urea-based pesticides and developing strategies for their mitigation (Gatidou & Iatrou, 2011).
Advanced Applications
The exploration of urea derivatives extends to advanced applications, such as the development of new anticancer agents. For example, the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents demonstrate the potential therapeutic applications of these compounds in targeting specific cancer cell lines (Feng et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O4/c1-32-23-9-8-19(14-21(23)27)30-26(31)29-18-6-4-16(5-7-18)12-22-20-15-25(34-3)24(33-2)13-17(20)10-11-28-22/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVLQPBYMRVXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

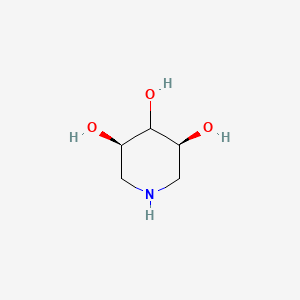

![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)
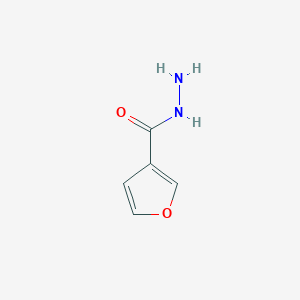
![N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide](/img/structure/B2651801.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)

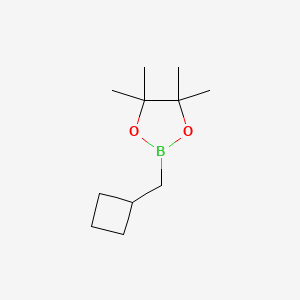
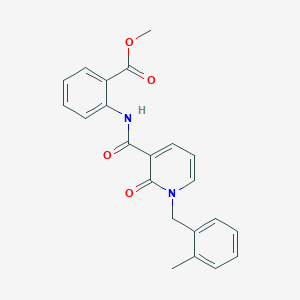

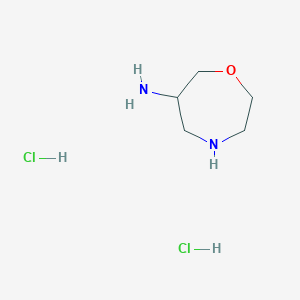
![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)